molecular formula C18H13NaO4S B033656 Tifurac sodium CAS No. 102488-97-1

Tifurac sodium

Cat. No.: B033656
CAS No.: 102488-97-1
M. Wt: 348.3 g/mol
InChI Key: AMHWUAATYNXBDN-UHFFFAOYSA-M
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Description

Tifurac sodium is a benzofuranacetic acid derivative patented by Syntex, Inc. It is known for its analgesic, anti-inflammatory, and antipyretic properties. In preclinical models, this compound has demonstrated significant anti-inflammatory and analgesic activity, making it a promising candidate for pain management and inflammation control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tifurac sodium involves the reaction of benzofuranacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where benzofuranacetic acid is dissolved in water and sodium hydroxide is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tifurac sodium undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of benzofuranacetic acid derivatives.

    Reduction: Reduction reactions yield reduced forms of this compound with altered functional groups.

    Substitution: Substitution reactions produce a variety of substituted benzofuranacetic acid derivatives.

Scientific Research Applications

Tifurac sodium has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of benzofuran derivatives and their chemical properties.

    Biology: this compound is studied for its effects on biological systems, particularly its anti-inflammatory and analgesic properties.

    Medicine: The compound is investigated for its potential use in pain management and treatment of inflammatory conditions.

    Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Tifurac sodium exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: Another non-steroidal anti-inflammatory drug with similar analgesic and anti-inflammatory properties.

    Ibuprofen: A widely used non-steroidal anti-inflammatory drug with comparable effects.

    Naproxen: Known for its long-lasting anti-inflammatory and analgesic effects.

Uniqueness of Tifurac Sodium

This compound is unique due to its benzofuranacetic acid structure, which imparts specific chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes with high potency makes it a valuable compound in the treatment of pain and inflammation.

Properties

CAS No.

102488-97-1

Molecular Formula

C18H13NaO4S

Molecular Weight

348.3 g/mol

IUPAC Name

sodium;2-[7-(4-methylsulfanylbenzoyl)-1-benzofuran-5-yl]acetate

InChI

InChI=1S/C18H14O4S.Na/c1-23-14-4-2-12(3-5-14)17(21)15-9-11(10-16(19)20)8-13-6-7-22-18(13)15;/h2-9H,10H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

AMHWUAATYNXBDN-UHFFFAOYSA-M

SMILES

CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.O.[Na+]

Isomeric SMILES

CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.O.[Na+]

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.[Na+]

Synonyms

Sodium 7-(p-(methylthio)benzoyl)-5-benzofuranacetate, hydrate

Origin of Product

United States

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